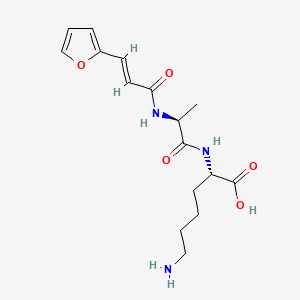

Furylacryloylalanyllysine

Description

Conceptual Framework for Peptide-Based Enzyme Substrates

Peptide-based enzyme substrates are synthetic molecules designed to mimic the natural substrates of proteases and peptidases, enzymes that catalyze the cleavage of peptide bonds. The core principle behind their design is to create a molecule that is specifically recognized and processed by a target enzyme, leading to a detectable signal. This signal allows for the quantification of the enzyme's activity.

The design of these substrates involves a few key components:

A specific amino acid sequence: This sequence is tailored to be recognized by the active site of the target enzyme. mdpi.commagtech.com.cn The specificity of the enzyme for a particular sequence is a critical determinant of the substrate's utility. mdpi.com

A reporter group: This is a chemical moiety attached to the peptide sequence that produces a measurable signal upon enzymatic cleavage. Common reporter groups include chromophores, which absorb light at a specific wavelength, and fluorophores, which emit light upon excitation.

Chromogenic substrates, a subset of peptide-based substrates, incorporate a chromophore that is released upon enzymatic action, resulting in a change in color that can be measured spectrophotometrically. ontosight.aiaustintommy.com.ng The rate of color change is directly proportional to the enzymatic activity, allowing for continuous monitoring of the reaction. ontosight.aitandfonline.com This approach offers high sensitivity, a straightforward assay procedure, and is cost-effective compared to other methods. ontosight.ai

The general principle of a chromogenic peptide substrate assay is illustrated below:

Enzyme + Peptide-Chromophore (Colorless) → Enzyme-Substrate Complex → Cleaved Peptide + Chromophore (Colored)

The development of these synthetic substrates has been a significant milestone in biochemistry, enabling researchers to perform detailed kinetic analyses, screen for enzyme inhibitors, and diagnose diseases characterized by aberrant enzyme activity. austintommy.com.ngrapidmicrobiology.com

Significance of Furylacryloylalanyllysine as a Research Probe in Enzymology

This compound (FA-Ala-Lys) is a synthetic dipeptide that has proven to be a valuable tool in the study of carboxypeptidases, a class of enzymes that cleave amino acids from the C-terminus of a peptide chain. The furylacryloyl (FA) group attached to the N-terminus of the alanyl-lysine dipeptide acts as a chromophore. When a carboxypeptidase cleaves the lysine (B10760008) residue, the resulting furylacryloyl-alanine product has different spectrophotometric properties, allowing for the continuous monitoring of enzyme activity.

Detailed Research Findings

Numerous studies have utilized this compound to characterize carboxypeptidases from various sources and to investigate their roles in health and disease.

Characterization of Parasite Enzymes: In a study on Trypanosoma brucei, the causative agent of Sleeping Sickness, researchers used FA-Ala-Lys to characterize a metallocarboxypeptidase (MCP). nih.gov The purified recombinant TbMCP-1 demonstrated significant hydrolytic activity against FA-Ala-Lys, indicating its utility as a substrate for this class of enzymes in protozoan parasites. nih.gov This research is crucial for understanding the biology of these pathogens and for the potential development of novel therapeutic strategies.

Quantification of Human Enzymes: A highly sensitive high-performance liquid chromatography (HPLC) method was developed for the determination of carboxypeptidase N (CPN) activity using this compound as a substrate. nih.gov This method quantifies the furylacryloyl-alanine released upon enzymatic cleavage and is sensitive enough to detect as little as 51 picograms of purified CPN. nih.gov The study successfully measured CPN secreted by human Hep G2 cells, demonstrating the substrate's applicability in cell culture systems and for studying enzyme secretion. nih.gov

Investigation of Plasma Carboxypeptidases: this compound and similar substrates have been instrumental in the study of plasma carboxypeptidases, such as carboxypeptidase U (CPU), which is involved in fibrinolysis. nih.gov The ability to specifically measure the activity of these enzymes is critical for understanding their physiological roles and their implications in cardiovascular diseases.

The specificity of this compound for certain carboxypeptidases, combined with the ease of detecting its cleavage product, has solidified its position as a key research probe in enzymology.

Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight |

| This compound | FA-Ala-Lys, N-(3-[2-Furyl]acryloyl)-Ala-Lys | C16H23N3O5 | 337.37 g/mol |

Enzyme Kinetic Data with this compound

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-11(18-14(20)8-7-12-5-4-10-24-12)15(21)19-13(16(22)23)6-2-3-9-17/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/b8-7+/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUABSYGNBFITP-DDOQPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76079-03-3 | |

| Record name | Furylacryloylalanyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Analytical Characterization for Research Grade Furylacryloylalanyllysine

Solid-Phase Peptide Synthesis (SPPS) Strategies for Furylacryloylalanyllysine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing peptides like this compound in a research context. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. sennchem.com The primary advantage of SPPS is the simplification of the purification process; excess reagents and soluble by-products are easily removed by filtration and washing after each step, which is a significant time-saver compared to solution-phase synthesis. sennchem.com

The general SPPS cycle for assembling the alanyl-lysine backbone involves:

Attachment: The C-terminal amino acid, lysine (B10760008), is anchored to a functionalized, insoluble resin. sennchem.com

Deprotection: The temporary protecting group on the α-amine of the resin-bound lysine is removed.

Coupling: The next amino acid, alanine (B10760859), with its α-amine protected, is activated and coupled to the free amine of the lysine.

Repetition: These deprotection and coupling steps are repeated for each amino acid in the sequence. wpmucdn.com

Once the peptide chain is assembled, the N-terminus is acylated with 3-(2-furyl)acrylic acid. Finally, the completed peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed. wpmucdn.com

The most prevalent SPPS strategy for research-grade peptides is the Fluorenylmethoxycarbonyl (Fmoc) approach. nih.gov This method is favored due to its use of milder deprotection conditions, which are compatible with a wide range of sensitive modifications and complex peptide sequences. nih.gov The Fmoc group protects the α-amine of the amino acid and is notably labile to bases, typically a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). wpmucdn.com

The synthesis of the alanyl-lysine backbone using Fmoc chemistry proceeds as follows:

Resin Preparation: An appropriate resin, such as a Rink amide resin, is prepared. The lysine residue (Fmoc-Lys(Boc)-OH) is coupled to the resin. The ε-amine of the lysine side chain is protected with an acid-labile group, typically tert-butyloxycarbonyl (Boc), to prevent side reactions.

Fmoc Deprotection: The resin is treated with a piperidine/DMF solution to remove the Fmoc group from the α-amine of lysine, liberating a free amine for the next coupling step. wpmucdn.com The release of the fluorenyl group can be monitored by UV absorbance, allowing for real-time tracking of the synthesis progress. nih.gov

Coupling: The subsequent amino acid, Fmoc-Ala-OH, is activated with coupling reagents (e.g., DIC/Oxyma) and added to the resin to react with the free amine of the lysine. wpmucdn.com Excess reagents are used to drive the reaction to completion. youtube.com

Final Acylation and Cleavage: After the final Fmoc deprotection of alanine, the N-terminus is acylated using 3-(2-furyl)acrylic acid. The completed this compound is then cleaved from the resin using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA), which also removes the Boc protecting group from the lysine side chain. wpmucdn.com

Table 1: Key Steps in Fmoc-Based Synthesis of this compound

| Step | Action | Reagents | Purpose |

| 1 | Lysine Loading | Fmoc-Lys(Boc)-OH, Resin, Coupling Agents | Anchor the first amino acid to the solid support. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Remove the Fmoc group to expose the α-amine for the next coupling. |

| 3 | Alanine Coupling | Fmoc-Ala-OH, Coupling Agents (e.g., DIC, Oxyma) | Form the peptide bond between alanine and lysine. |

| 4 | Final Deprotection | 20% Piperidine in DMF | Expose the N-terminal amine of alanine. |

| 5 | Furylacryloyl Capping | 3-(2-furyl)acrylic acid, Coupling Agents | Add the furylacryloyl group to the N-terminus. |

| 6 | Cleavage & Deprotection | Trifluoroacetic acid (TFA), Scavengers | Release the final peptide from the resin and remove the Lys(Boc) side-chain protection. |

An alternative to the Fmoc strategy is the tert-butyloxycarbonyl (Boc) protection scheme. Historically, Boc-based SPPS was the first widely adopted method. seplite.com In this approach, the α-amine is protected by the acid-labile Boc group.

The key difference lies in the deprotection step. While Fmoc is removed by a base, the Boc group is removed by a moderately strong acid, such as trifluoroacetic acid (TFA). springernature.com The side-chain protecting groups and the linker anchoring the peptide to the resin must be stable to TFA but cleavable by a much stronger acid, such as hydrogen fluoride (B91410) (HF), at the end of the synthesis. springernature.com This requirement for harsh, corrosive acids like HF for final cleavage is a significant drawback, making the Fmoc approach generally preferred for modern research applications. nih.gov

Purification Techniques for High-Purity this compound in Research

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide, truncated or deleted sequences, and by-products from protecting groups. sennchem.com Achieving the high purity required for research applications necessitates robust purification techniques.

High-Performance Liquid Chromatography (HPLC) is the gold standard for peptide purification. jocpr.com Specifically, reversed-phase HPLC (RP-HPLC) is highly effective. In this method, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase with increasing organic solvent concentration (e.g., acetonitrile (B52724) in water) is used to elute the components. The target peptide is separated based on its hydrophobicity, and fractions are collected. gilson.com Targeted fraction collection, guided by detectors, ensures that only the fractions containing the high-purity compound are kept, which reduces the need for subsequent re-analysis and reprocessing. gilson.com

Other purification methods that can be employed include:

Affinity Chromatography: This technique offers high specificity by using a resin with a ligand that binds specifically to the target molecule. While powerful, it requires a suitable binding partner for the peptide. nih.gov

Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be useful for removing impurities with different charge characteristics. ijbbb.org

Size-Exclusion Chromatography: This technique separates molecules based on size and is effective for removing very small or very large impurities. ijbbb.org

Table 2: Comparison of Purification Techniques

| Technique | Principle of Separation | Primary Application for this compound |

| RP-HPLC | Polarity / Hydrophobicity | Primary method for achieving >95% purity. |

| Ion-Exchange | Net Charge | Removal of charged impurities. |

| Size-Exclusion | Molecular Size | Removal of aggregated or truncated peptide fragments. |

Analytical Methodologies for Purity and Identity Confirmation of Research-Grade this compound

To ensure the quality of research-grade this compound, its purity and identity must be rigorously confirmed using a suite of analytical methods.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product. By running the purified sample under defined conditions and integrating the area of the resulting peaks, a quantitative measure of purity can be obtained. chemcon.com

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized peptide by measuring its molecular weight. The experimentally determined mass is compared to the calculated theoretical mass of this compound. High-resolution mass spectrometry can provide highly accurate mass data, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the chemical structure of the molecule. It confirms the presence of the furan (B31954) ring, the peptide backbone, and the specific amino acid side chains, thus verifying the final structure and identity. chemcon.com

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can be used as a quick method to confirm the presence of key functional groups (e.g., amide bonds, carbonyl groups) within the molecule. chemcon.com

Table 3: Analytical Methods for Characterization

| Method | Purpose | Information Obtained |

| Analytical HPLC | Purity Assessment | Percentage purity of the final compound. |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight and elemental composition. |

| NMR Spectroscopy | Structural Confirmation | Detailed atomic-level structure and connectivity. |

| FT-IR Spectroscopy | Functional Group ID | Presence of characteristic chemical bonds. |

Considerations of Counter-Ion Effects on Research Applications of this compound

Peptides purified by RP-HPLC using TFA in the mobile phase are typically isolated as trifluoroacetate (B77799) salts. The counter-ion (in this case, TFA) is not a passive component and can significantly influence the peptide's properties. The choice of counter-ion can affect solubility, stability, hygroscopicity, and biological activity. nih.gov

The nature of the counter-ion plays a significant role in influencing the solid-state stability of the compound. nih.gov For example, different counter-ions can lead to variations in the pH of a saturated solution, which can impact hydrolysis rates. nih.gov Furthermore, the specific interactions between the counter-ion and the peptide can modify the peptide's conformation and its interactions with other molecules. researchgate.net In research applications, particularly in cell-based assays or structural studies, it is crucial to be aware of the potential effects of the counter-ion. In some cases, it may be necessary to perform a salt exchange (e.g., to an acetate (B1210297) or hydrochloride salt) to mitigate undesirable effects of the initial counter-ion.

Enzymatic Interaction Dynamics and Kinetic Analysis of Furylacryloylalanyllysine

Enzyme-Substrate Specificity and Molecular Recognition of Furylacryloylalanyllysine

Enzyme-substrate specificity is a cornerstone of biological catalysis, ensuring that enzymes act only on their intended targets. The molecular recognition of this compound by proteases is a multi-faceted process, governed by the precise three-dimensional architecture of the enzyme's active site and the specific chemical properties of the substrate's constituent parts.

The binding of a substrate to an enzyme occurs at the active site, a specific region of the enzyme that is a three-dimensional cleft or crevice. saylor.orgnih.govlibretexts.org This site is not a rigid structure but can undergo conformational changes upon substrate binding, a concept known as induced fit. libretexts.orgkhanacademy.org The active site's unique chemical environment, created by the arrangement of amino acid residues, is responsible for substrate specificity. libretexts.org

In the context of this compound, the interaction with a trypsin-like serine protease can be inferred from established principles of substrate recognition. The enzyme's active site contains several subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). nih.gov

S1 Specificity Pocket : For a trypsin-like protease, the S1 pocket is typically deep and negatively charged at its base (e.g., containing an Aspartate residue), showing a strong preference for the long, positively charged side chains of Lysine (B10760008) or Arginine at the P1 position. mdpi.com The lysine residue of this compound would anchor into this S1 pocket, forming a key determinant of binding specificity.

S2 Subsite : The S2 pocket interacts with the P2 residue of the substrate. chemrxiv.org In this compound, this is an alanine (B10760859). The small, hydrophobic nature of alanine is often well-tolerated in the S2 subsite of many serine proteases.

Catalytic Triad : The furylacryloyl group, linked to the N-terminus, would be positioned near the enzyme's catalytic machinery, often a catalytic triad (e.g., Serine, Histidine, Aspartate in serine proteases), poised for hydrolysis. saylor.org

Structural analysis of enzyme-substrate complexes reveals that residues at the P1 and P2' positions often act as primary anchors, mediating the majority of the interactions that secure the substrate in the active site. nih.gov

This compound functions as a model substrate to probe the intricacies of protease-substrate interactions. Proteases are a class of enzymes that hydrolyze peptide bonds in other proteins, and synthetic substrates are essential for studying their mechanism and specificity in a controlled manner. nih.govnih.gov

The cleavage of the peptide bond in a substrate like this compound by a protease is the central event of the catalytic process. The furylacryloyl group is a chromophore, meaning it absorbs light at a specific wavelength. When the peptide bond is hydrolyzed, the electronic environment of this chromophore changes, leading to a measurable shift in its absorbance spectrum. This property allows researchers to continuously monitor the reaction rate using a spectrophotometer, providing a powerful method for kinetic analysis.

The alanine and lysine residues mimic a natural dipeptide sequence, enabling detailed investigation into how proteases recognize specific amino acid patterns. The interactions are highly specific, with the enzyme's binding sites acting as chemical and spatial complements to the substrate's amino acids. mdpi.com By using this substrate, researchers can characterize and compare different proteases, identify inhibitors, and understand the molecular basis of protein degradation. nih.gov

The amino acid sequence of a peptide substrate is the primary determinant of its selectivity for a particular protease. nih.gov Even minor changes in the sequence can dramatically alter the efficiency of binding and catalysis, typically measured as the specificity constant, kcat/Km. nih.govbiorxiv.org The residues on both sides of the scissile (cleavable) bond are critical.

P1 Residue : As mentioned, the P1 residue is a major determinant of specificity for many proteases. mdpi.com For a trypsin-like enzyme acting on this compound, the P1 Lysine is optimal. Replacing Lysine with an acidic residue (e.g., Aspartate) or a bulky hydrophobic residue (e.g., Phenylalanine) would likely abolish or severely reduce the rate of hydrolysis.

P2 Residue : The residue at the P2 position (Alanine in this case) also contributes to binding affinity and can influence the catalytic rate. Studies on various proteases have shown that the P2 residue's size, charge, and hydrophobicity can modulate substrate turnover. chemrxiv.orgbiorxiv.org For example, some proteases may prefer a larger hydrophobic residue at P2, while others may favor a smaller one.

Prime-Side Residues (P1', P2', etc.) : The amino acids on the C-terminal side of the cleavage site (the prime side) also play a significant role. nih.gov Interactions between the enzyme's S' subsites and the substrate's P' residues can substantially increase catalytic efficiency (kcat), often more so than influencing the binding affinity (Km). nih.govnih.gov

The following interactive table illustrates the conceptual impact of amino acid substitutions on the kinetic parameters for a hypothetical trypsin-like protease acting on variants of a Furylacryloyl-Ala-P1 substrate.

| P1 Residue | Relative kcat/Km (%) | Rationale |

|---|---|---|

| Lysine | 100 | Optimal positively charged residue for the S1 pocket. |

| Arginine | 85 | Positively charged and well-accommodated, but slightly less optimal fit than Lysine for some trypsins. |

| Phenylalanine | <1 | Bulky, hydrophobic residue is sterically and electrostatically disfavored in a negatively charged S1 pocket. |

| Aspartate | <0.1 | Negatively charged residue is strongly repelled by the negatively charged S1 pocket. |

Quantitative Enzyme Kinetics and Mechanistic Elucidation with this compound

Quantitative analysis of enzyme kinetics provides invaluable insights into the catalytic mechanism and efficiency of an enzyme. Using chromogenic substrates like this compound, researchers can readily determine key kinetic parameters that define the enzyme-substrate interaction.

For many enzyme-catalyzed reactions, the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), and the kinetic parameters can be described by the Michaelis-Menten equation. nih.govlidsen.com This model assumes the formation of a transient enzyme-substrate (ES) complex, which then breaks down to release the product (P) and regenerate the free enzyme (E). libretexts.org

The key parameters derived from this model are:

Km (Michaelis Constant) : Represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). scitepress.org It is often used as an inverse measure of the substrate's binding affinity for the enzyme; a lower Km suggests a higher affinity.

kcat (Turnover Number) : This is the first-order rate constant for the conversion of the ES complex to E + P. biorxiv.org It represents the maximum number of substrate molecules that one enzyme active site can convert to product per unit of time.

The hydrolysis of this compound by a protease would typically be analyzed by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The table below provides illustrative kinetic constants for the hydrolysis of a generic chromogenic peptide substrate by two different serine proteases, demonstrating how these values can differ based on the enzyme's specificity.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Trypsin | Furylacryloyl-Ala-Lys-NH₂ | 50 | 25 | 5.0 x 10⁵ |

| Chymotrypsin | Furylacryloyl-Ala-Phe-NH₂ | 80 | 40 | 5.0 x 10⁵ |

Note: The values in this table are representative examples for illustrative purposes.

While the Michaelis-Menten model accurately describes a large number of enzymatic reactions, some enzymes exhibit more complex, or "atypical," kinetic profiles. nih.gov One common deviation is substrate inhibition, where the reaction rate decreases at very high substrate concentrations. nih.govresearchgate.net

This phenomenon typically occurs when a second substrate molecule binds to the enzyme, forming a non-productive or less-productive ternary complex (ES₂). nih.govnih.gov This second binding event can occur at a distinct allosteric site or may involve the active site itself, effectively sequestering the enzyme in an inactive state. researchgate.net

The kinetic profile of an enzyme exhibiting substrate inhibition deviates from the classic hyperbolic curve of Michaelis-Menten kinetics. Instead, the plot of reaction velocity versus substrate concentration shows an initial rise, reaches a maximum velocity, and then declines as the substrate concentration continues to increase. This type of behavior is an important regulatory mechanism in many metabolic pathways. nih.gov

While not specifically documented for this compound, it is mechanistically plausible. If at high concentrations, the substrate were to bind in a non-productive orientation or to an inhibitory site on a protease, a deviation from Michaelis-Menten kinetics would be observed. Analyzing such behavior requires more complex kinetic models to determine the dissociation constant for the inhibitory substrate molecule (Ki). nih.gov

Pre-Steady-State Kinetic Studies of Enzymatic Reactions Involving this compound

Pre-steady-state kinetics focuses on the initial moments of an enzymatic reaction, the brief period before the concentration of the enzyme-substrate complex reaches a steady state. This phase, often lasting only milliseconds, is crucial for elucidating the individual steps of the catalytic cycle, such as substrate binding and the formation of transient intermediates. Techniques like stopped-flow spectroscopy are essential for monitoring these rapid changes.

By analyzing the kinetics of this burst phase, researchers can dissect the multi-step reaction mechanism and identify the rate-determining steps under various conditions.

Investigation of Catalytic Mechanisms and Reaction Pathways of this compound

The hydrolysis of this compound by serine carboxypeptidases proceeds through a well-established covalent catalysis mechanism involving a catalytic triad. This triad, typically composed of serine, histidine, and aspartic acid residues, is the cornerstone of the enzyme's catalytic power.

The reaction mechanism can be delineated into two primary stages:

Acylation: The catalytic cycle is initiated by the histidine residue, acting as a general base, which abstracts a proton from the serine's hydroxyl group. This enhances the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the peptide bond in this compound. This nucleophilic attack results in the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. The intermediate then collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The lysine portion of the substrate is released at this stage.

Deacylation: The acyl-enzyme intermediate is subsequently hydrolyzed. A water molecule enters the active site and is activated by the histidine residue, which now acts as a general acid. The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the furylacryloylalanyl moiety and regenerating the free enzyme, ready for another catalytic cycle.

This two-step mechanism, characterized by the formation of a covalent intermediate, is a hallmark of serine peptidases and is fundamental to their ability to efficiently hydrolyze peptide bonds.

Conformational Dynamics of Enzymes During this compound Turnover

Enzyme catalysis is not a static process; it involves intricate conformational changes that are essential for substrate binding, catalysis, and product release. The interaction of this compound with a carboxypeptidase induces such dynamic changes.

Upon the initial binding of the substrate, the enzyme may undergo an "induced fit," where the active site reorients to optimally accommodate the peptide. This can involve the movement of flexible loops or domains that close over the bound substrate, shielding it from the solvent and creating a precise microenvironment for catalysis.

During the catalytic cycle, the formation and breakdown of the tetrahedral and acyl-enzyme intermediates are accompanied by subtle yet critical rearrangements of the active site residues. These movements ensure the proper alignment of the catalytic triad, the stabilization of transition states by the oxyanion hole, and the facilitation of proton transfer events. For instance, the movement of the tyrosine-248 residue in carboxypeptidase A is a well-documented example of a conformational change that is crucial for catalysis.

Impact of Microenvironmental Factors on Enzymatic Activity of this compound

The catalytic activity of enzymes is highly sensitive to microenvironmental factors, primarily pH and temperature. The hydrolysis of this compound is no exception, and its kinetic parameters, kcat and KM, are significantly influenced by these conditions.

pH: The pH of the surrounding medium affects the ionization state of the amino acid residues in the enzyme's active site, particularly those of the catalytic triad. For serine carboxypeptidases, the catalytic histidine must be in its deprotonated (neutral) form to act as a general base in the acylation step. Consequently, the enzyme's activity typically exhibits a bell-shaped pH-rate profile. At low pH, the histidine becomes protonated and inactive, while at high pH, other essential residues may be deprotonated, leading to a loss of activity. Serine carboxypeptidases are notably active at acidic pH, a feature attributed to the perturbation of the catalytic histidine's pKa within the enzyme-substrate complex.

Temperature: The rate of enzymatic reactions generally increases with temperature, as higher thermal energy leads to more frequent and energetic collisions between the enzyme and substrate. However, beyond an optimal temperature, the enzyme begins to denature, losing its three-dimensional structure and catalytic function. The Arrhenius equation can be used to describe the temperature dependence of the reaction rate within the optimal range.

The following table presents representative kinetic parameters for the hydrolysis of a furylacryloyl-peptide substrate by Carboxypeptidase Y under varying pH conditions, illustrating the impact of this microenvironmental factor.

| pH | kcat (min⁻¹) | KM (mM) | kcat/KM (min⁻¹mM⁻¹) |

| 4.5 | 3000 | 0.34 | 8824 |

| 6.5 | 4500 | 0.10 | 45000 |

| 8.5 | 5500 | 0.04 | 137500 |

This data is representative of the hydrolysis of a furylacryloyl-peptide ester by Carboxypeptidase Y and serves to illustrate the typical pH dependence.

Computational Modeling of Enzyme-Furylacryloylalanyllysine Interactions

Computational methods provide powerful insights into the atomic-level details of enzyme-substrate interactions that are often inaccessible through experimental techniques alone. Molecular docking and dynamics simulations are particularly valuable for understanding the binding of this compound and the forces that govern this interaction.

Molecular Docking and Dynamics Simulations of Enzyme-Peptide Complexes

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (the enzyme's active site). Docking algorithms sample a vast number of possible conformations and orientations of the substrate within the active site, scoring them based on their steric and energetic complementarity. For the this compound-carboxypeptidase complex, docking studies would reveal how the substrate fits into the binding pocket, with the C-terminal lysine likely interacting with the S1' specificity pocket of the enzyme. The furylacryloyl group would be positioned near the catalytic triad for hydrolysis.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes, flexibility, and interactions. An MD simulation of the this compound-carboxypeptidase complex would allow for the observation of the induced fit mechanism, the stability of the bound substrate, the role of water molecules in the active site, and the conformational transitions that occur during the catalytic process.

Analysis of Intermolecular Forces in Enzyme-Furylacryloylalanyllysine Binding

The binding of this compound to the enzyme's active site is governed by a combination of non-covalent intermolecular forces. Analysis of docked structures and MD simulation trajectories can quantify the contributions of these forces:

Hydrogen Bonds: These are critical for both substrate recognition and catalysis. The C-terminal carboxylate of the lysine residue in the substrate typically forms hydrogen bonds with positively charged or polar residues in the S1' pocket, such as arginine or asparagine. The peptide backbone of the substrate also forms hydrogen bonds with the enzyme's backbone, helping to anchor it in the active site. The catalytic triad itself relies on a network of hydrogen bonds for its function.

Electrostatic Interactions: The charged residues in the active site create an electrostatic potential that guides the substrate into the correct orientation. The negatively charged C-terminal carboxylate of this compound is attracted to positively charged residues in the S1' pocket, which is a key determinant of substrate specificity for carboxypeptidases.

Van der Waals Forces: These are weak, short-range attractive forces that occur between all atoms. While individually weak, the cumulative effect of van der Waals interactions between the substrate and the many atoms of the active site provides a substantial contribution to the stability of the enzyme-substrate complex.

Together, these intermolecular forces ensure the specific and tight binding of this compound in a catalytically competent orientation, setting the stage for efficient enzymatic hydrolysis.

Predictive Models for Enzyme-Substrate Affinity and Reaction Rates

Predictive models for enzyme-substrate affinity and reaction rates are crucial for understanding the molecular interactions that govern catalysis and for the rational design of enzyme inhibitors or engineered enzymes. These models are built upon experimentally determined kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which quantify the affinity of an enzyme for its substrate and the rate at which it can process it, respectively.

This compound has been utilized as a substrate to determine the kinetic parameters of various metallocarboxypeptidases. A notable example is its interaction with human plasma carboxypeptidase N (CPN), a key enzyme in the regulation of inflammatory and fibrinolytic pathways. The hydrolysis of FA-Ala-Lys by CPN has been characterized, providing the kinetic data necessary for building and validating predictive models.

For the interaction between human plasma carboxypeptidase N and this compound, the following kinetic parameters have been reported: a Km of 340 μM and a kcat of 5820 min-1. These values indicate a moderate affinity of the enzyme for this synthetic substrate and a relatively high turnover rate.

Such empirical data forms the bedrock for computational approaches to predict enzyme-substrate interactions. Molecular docking and molecular dynamics simulations can be employed to model the binding of this compound within the active site of carboxypeptidase N. These models can elucidate the specific amino acid residues involved in substrate recognition and binding, as well as the conformational changes that occur during the catalytic cycle. By correlating the structural and energetic data from these simulations with the experimentally determined Km and kcat values, more accurate predictive models can be developed. These models can then be used to predict the affinity and reaction rates for novel substrates or the effect of mutations on enzyme activity.

Table 1: Kinetic Parameters for the Hydrolysis of this compound by Human Plasma Carboxypeptidase N

| Enzyme | Substrate | Km (μM) | kcat (min-1) |

| Human Plasma Carboxypeptidase N | This compound | 340 | 5820 |

This table presents the experimentally determined Michaelis constant (Km) and catalytic rate constant (kcat) for the enzymatic cleavage of this compound by human plasma carboxypeptidase N.

Enzyme-Surface Interactions in Immobilized Systems Utilizing this compound

The immobilization of enzymes onto solid supports is a widely used strategy to enhance their stability, facilitate their reuse, and enable their application in various biotechnological processes, including bioreactors and biosensors. The interaction between the enzyme and the support surface is a critical factor that can influence the enzyme's structure, orientation, and catalytic activity.

While specific studies detailing the use of this compound with immobilized enzyme systems are not extensively documented in publicly available literature, the successful immobilization of enzymes known to hydrolyze this substrate, such as carboxypeptidase N (CPN), provides a strong basis for its potential application in such systems.

A study has demonstrated the effective covalent immobilization of human plasma CPN on Sepharose, a commonly used support material for enzyme immobilization. In this work, more than 98% of the CPN was successfully immobilized, with the resulting immobilized enzyme retaining 42% of its initial activity. This immobilized CPN was shown to be stable for several months and effective in removing C-terminal basic amino acids from peptides.

The enzyme-surface interactions in this system are primarily governed by the covalent linkage between the enzyme and the cyanogen bromide-activated Sepharose support. This method of immobilization creates a stable bond that minimizes enzyme leaching. The porous nature of the Sepharose beads provides a high surface area for enzyme attachment and allows for the diffusion of the substrate, such as this compound, to the active site of the immobilized enzyme.

The orientation of the immobilized CPN on the Sepharose surface can significantly impact its activity towards substrates like this compound. Random covalent attachment may result in a heterogeneous population of immobilized enzymes, with some having their active sites partially or fully blocked. However, the retention of significant activity suggests that a substantial portion of the immobilized CPN molecules remains in a catalytically competent conformation. The hydrophilic nature of the Sepharose support is also beneficial, as it helps to maintain the hydration layer around the enzyme, which is essential for its structural integrity and function.

The use of this compound as a substrate in such an immobilized system would allow for the detailed kinetic characterization of the immobilized enzyme, providing insights into how the enzyme-surface interactions affect its affinity and catalytic efficiency compared to the soluble enzyme.

Table 2: Immobilization of Human Plasma Carboxypeptidase N

| Support Material | Immobilization Method | Enzyme | Immobilization Yield (%) | Retained Activity (%) |

| Sepharose | Covalent (Cyanogen Bromide Activation) | Human Plasma Carboxypeptidase N | >98 | 42 |

This table summarizes the key findings from a study on the immobilization of human plasma carboxypeptidase N, an enzyme known to act on this compound.

Assay Development and Methodological Applications of Furylacryloylalanyllysine

Design and Optimization of Enzymatic Assays Utilizing Furylacryloylalanyllysine

This compound, a chromogenic dipeptide, serves as a valuable substrate in the design and optimization of enzymatic assays, particularly for carboxypeptidases. Its structure, featuring a furylacryloyl (FA) group linked to an alanyl-lysine peptide, allows for direct spectrophotometric monitoring of enzyme activity. The hydrolysis of the peptide bond by a protease cleaves the FA-alanine moiety from the lysine (B10760008), leading to a change in the electronic environment of the FA group and a consequent shift in its light-absorbing properties. This characteristic is the foundation for its use in various assay formats.

Fluorometric Assay Development for Enzymatic Activity

While this compound is primarily known as a chromogenic substrate, the principles of fluorometric assay development are pertinent to protease research. Fluorometric assays offer high sensitivity and are widely used for determining the kinetic mechanisms of enzyme reactions and for high-throughput screening. nih.gov These assays typically involve substrates that, upon enzymatic cleavage, either release a fluorescent molecule from a quenched state or produce a product with different fluorescent properties than the substrate. nih.gov

For instance, fluorogenic substrates often incorporate a fluorophore and a quencher. In the intact substrate, the fluorescence is suppressed. Upon proteolytic cleavage, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be quantified. nih.gov This principle allows for the continuous and highly sensitive monitoring of enzymatic activity.

Spectroscopic Techniques for Real-Time Monitoring of this compound Reactions

The primary application of this compound lies in spectrophotometric assays for real-time monitoring of protease activity. The hydrolysis of the peptide bond in this compound by enzymes such as Carboxypeptidase N (CPN) leads to a decrease in absorbance, which can be monitored continuously. nih.govcore.ac.uk An improved spectrophotometric assay for human plasma CPN has been developed using this compound as a substrate. nih.gov

The assay is typically conducted at a wavelength where the change in absorbance upon hydrolysis is maximal. For furylacryloyl-peptide substrates, this is often in the ultraviolet range. A common protocol involves monitoring the decrease in absorbance at 340 nm. core.ac.uk The reaction is usually performed under controlled conditions of temperature and pH to ensure optimal enzyme activity and substrate stability. For example, an assay for a carboxypeptidase using a furylacryloyl-peptide substrate was found to have an optimal pH of approximately 7.5. nih.gov

A typical assay setup would involve:

Buffer: 50 mmol/L HEPES with 250 mmol/L NaCl, pH 7.8. core.ac.uk

Temperature: 37°C. core.ac.uk

Substrate Concentration: A final concentration of 0.6 mmol/L this compound. core.ac.uk

Detection: Continuous monitoring of absorbance decrease at 340 nm. core.ac.uk

It is important to consider that furylacryloyl substrates can undergo photochemical cis-trans isomerization in daylight, and the two isomers may exhibit different kinetic behavior with the enzyme. Therefore, it is crucial to protect the substrate solution from light to ensure accurate and reproducible kinetic measurements. nih.gov

Development of High-Throughput Screening (HTS) Assays with this compound

The properties of this compound make it a suitable substrate for the development of high-throughput screening (HTS) assays aimed at discovering protease inhibitors. HTS assays are essential in drug discovery for rapidly screening large compound libraries. nih.gov The simplicity of a spectrophotometric readout, combined with the commercial availability of the substrate, facilitates its adaptation to a microplate format for automated screening.

In an HTS setting, the reaction is typically initiated by adding the enzyme to wells containing the substrate and the test compounds. The rate of the reaction is then measured by monitoring the change in absorbance over time using a microplate reader. A decrease in the rate of hydrolysis of this compound in the presence of a test compound indicates potential inhibition of the target protease. The potency of the inhibitory compounds can then be determined by generating dose-response curves.

The following table outlines a hypothetical HTS assay protocol for a carboxypeptidase inhibitor screening:

| Parameter | Condition |

| Microplate | 96- or 384-well, UV-transparent |

| Assay Buffer | 50 mM HEPES, 150 mM NaCl, pH 7.5 |

| Substrate | This compound |

| Final Substrate Conc. | 0.5 mM |

| Test Compound Conc. | Ranging from 0.1 µM to 100 µM |

| Enzyme | Purified Carboxypeptidase N |

| Incubation Temp. | 37°C |

| Detection | Absorbance at 340 nm, kinetic read every 60 seconds for 15 minutes |

| Positive Control | Known inhibitor of the target enzyme |

| Negative Control | DMSO (vehicle) |

Method Validation and Characterization for Robustness and Reproducibility in this compound Assays

Validation of an enzymatic assay using this compound is crucial to ensure its reliability, robustness, and reproducibility. scirp.org The validation process typically involves assessing several key parameters:

Specificity: This ensures that the change in signal is due to the activity of the target enzyme on the substrate. This can be confirmed by using specific inhibitors of the target protease to see if they abolish the enzymatic activity.

Linearity: The assay should demonstrate a linear relationship between the reaction rate and the enzyme concentration over a defined range. This ensures that the assay can accurately quantify enzyme activity.

Precision: This is a measure of the variability of the assay and is typically assessed at two levels: intra-assay (repeatability) and inter-assay (intermediate precision). The precision is usually expressed as the relative standard deviation (RSD).

Accuracy: This refers to the closeness of the measured value to the true value. It can be assessed by spiking samples with a known amount of enzyme and measuring the recovery.

Robustness: The robustness of the assay is its capacity to remain unaffected by small, deliberate variations in method parameters, such as pH, temperature, and substrate concentration. scirp.org

The following table presents hypothetical validation parameters for a this compound-based assay:

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | > 0.99 for reaction rate vs. enzyme concentration |

| Intra-assay Precision (%RSD) | < 10% |

| Inter-assay Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Robustness | No significant change in results with minor variations in pH (±0.2) and temperature (±2°C) |

Applications of this compound in Protease Research and Screening

This compound has established itself as a useful tool in protease research, primarily as a substrate for carboxypeptidases that cleave C-terminal lysine residues. Its applications span from basic enzyme characterization to inhibitor screening.

One of the main applications of this compound is in the kinetic analysis of carboxypeptidases . By measuring the initial rates of hydrolysis at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Furthermore, this compound is employed in the screening for and characterization of protease inhibitors . In a typical inhibitor screening assay, the ability of compounds to reduce the rate of substrate hydrolysis is measured. For compounds that show inhibitory activity, further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki). For example, the hydrolysis of furylacryloyl (FA)-Ala-Lys by CPN has been used to determine the inhibitory concentration (IC50) of protamine. semanticscholar.org

The substrate is also valuable for monitoring carboxypeptidase activity in biological samples , such as plasma. nih.gov This can be important for studying the physiological roles of these enzymes and for diagnostic purposes. The stability and ease of use of the spectrophotometric assay make it suitable for routine analysis.

The following table summarizes the key applications of this compound in protease research:

| Application Area | Description |

| Enzyme Kinetics | Determination of Km and Vmax for carboxypeptidases, providing insights into enzyme-substrate interactions and catalytic efficiency. |

| Inhibitor Screening | High-throughput screening of compound libraries to identify potential inhibitors of carboxypeptidases. |

| Inhibitor Characterization | Determination of IC50 values and elucidation of the mechanism of action for identified inhibitors. |

| Enzyme Activity Monitoring | Quantification of carboxypeptidase activity in purified enzyme preparations and complex biological samples like plasma. |

Characterization of Proteolytic Enzyme Activity in Vitro using this compound

The chemical structure of this compound, N-(3-(2-furyl)acryloyl)-L-alanyl-L-lysine, suggests its potential as a chromogenic substrate for proteases that exhibit specificity for cleaving peptide bonds C-terminal to lysine residues, such as trypsin or Endoproteinase Lys-C. Upon enzymatic hydrolysis of the alanyl-lysine bond, a shift in the ultraviolet-visible absorption spectrum of the furylacryloyl group is expected. This change in absorbance, monitored over time with a spectrophotometer, would allow for the kinetic analysis of the enzyme's activity.

The rate of this reaction would be used to determine key kinetic parameters, providing insight into the enzyme's efficiency and its affinity for the substrate. However, specific published studies detailing the Michaelis-Menten constant (Km) or maximal velocity (Vmax) for the enzymatic hydrolysis of this compound could not be identified. Therefore, a data table of its specific kinetic parameters cannot be provided.

Probing Proteolytic Processing Events with this compound

In principle, this compound could be employed as a tool to monitor complex biological processes involving specific proteolysis. For instance, it could be used in an in vitro reconstituted system to measure the rate of activation of a zymogen (e.g., trypsinogen) by an activating protease. The generation of the active enzyme would be detected by the subsequent cleavage of the this compound substrate and the corresponding change in absorbance.

Furthermore, this substrate could be utilized in high-throughput screening assays to identify inhibitors of specific Lys-C-type proteases. In such an assay, a decrease in the rate of substrate hydrolysis in the presence of a test compound would indicate potential inhibitory activity. While this represents a valid theoretical application, no specific research articles were found that demonstrate the use of this compound for probing such proteolytic processing events or in inhibitor screening campaigns. Consequently, a data table illustrating research findings from such applications cannot be generated.

Advanced Research Perspectives and Future Directions in Furylacryloylalanyllysine Studies

Single-Molecule Enzymology with Furylacryloylalanyllysine Substrates

The ability to observe individual enzyme molecules in action provides a wealth of information that is often obscured by the ensemble averaging inherent in traditional bulk assays. Single-molecule enzymology can reveal transient intermediates, conformational dynamics, and heterogeneity within a population of seemingly identical enzymes. nih.govresearchgate.net

Observing the turnover of a single enzyme molecule can provide a direct view of its catalytic cycle. nih.govnih.gov Techniques such as fluorescence microscopy can be employed to monitor the enzymatic cleavage of this compound in real-time. nih.gov By immobilizing an enzyme that acts on this compound on a surface and flowing the substrate over it, the binding, cleavage, and product release events could be observed for individual enzyme molecules. The inherent chromophoric and potentially fluorescent properties of the furylacryloyl group could be exploited for this purpose, or the substrate could be further modified with a fluorescent tag. This approach would allow for the direct measurement of catalytic rates for a single enzyme, revealing any dynamic fluctuations or memory effects in its activity. nih.gov

The development of single-enzyme nanogels, where an individual enzyme is encapsulated within a hydrophilic polymer nanostructure, offers another avenue for such studies. rsc.org This method can enhance enzyme stability while allowing for the study of its activity in a confined environment, mimicking cellular conditions more closely.

Enzymatic function is intrinsically linked to conformational changes. nih.gov Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for studying these dynamics. nih.govnih.gov In a prospective study, an enzyme that hydrolyzes this compound could be labeled with a FRET pair of fluorophores at strategic locations. The binding of the this compound substrate and its subsequent cleavage would likely induce conformational changes in the enzyme, which would, in turn, alter the distance between the fluorophores and thus the FRET efficiency. nih.gov

By monitoring these changes at the single-molecule level, researchers could map the conformational landscape of the enzyme as it proceeds through its catalytic cycle. This would provide detailed insights into the sequence of events, from substrate recognition to product release, and how these are coupled to the enzyme's structural dynamics. Three-color smFRET could further enhance these studies by allowing for the simultaneous observation of multiple conformational changes or interactions. nih.gov

Integration of this compound Research with Omics Technologies

The integration of high-throughput "omics" technologies with traditional enzymology can accelerate the discovery and characterization of enzymes and their substrates.

Proteomics offers a powerful toolkit for identifying new enzymes that may act on this compound or for identifying the native substrates of known enzymes that cleave this synthetic peptide. One approach involves using this compound as a probe in activity-based protein profiling (ABPP). A reactive group could be incorporated into the this compound structure to covalently label the active site of enzymes that bind it. These labeled enzymes could then be identified from complex biological samples using mass spectrometry-based proteomics.

Furthermore, mass spectrometry has become an indispensable tool in enzyme assays and inhibitor screening. nih.gov High-throughput mass spectrometric assays could be developed to screen entire proteomes or libraries of enzymes for activity against this compound. osti.govdundee.ac.uk Techniques like functional-mass spectrometry imaging (fMSI) could even be adapted to map the spatial distribution of enzymatic activity towards this compound directly in tissue sections. lstmed.ac.uk

| Technology | Potential Application in this compound Research | Expected Outcome |

| Activity-Based Protein Profiling (ABPP) | Identification of novel enzymes from complex biological lysates that bind to and potentially cleave this compound. | Discovery of new proteases or other hydrolases with specificity for the alanyl-lysine motif. |

| High-Throughput Mass Spectrometry Screening | Screening of enzyme libraries or cellular extracts to quantify the hydrolysis of this compound. osti.govdundee.ac.uk | Rapid identification of enzymes active towards the substrate and characterization of their kinetic parameters. |

| Functional-Mass Spectrometry Imaging (fMSI) | Spatially resolved mapping of enzymatic activity using this compound as a substrate on tissue slices. lstmed.ac.uk | Visualization of the anatomical distribution of enzymes that can process this compound. |

Emerging Technologies and Methodological Innovations in this compound Research

The field of analytical biochemistry is continually evolving, with new technologies emerging that offer enhanced sensitivity, throughput, and resolution. rsc.org For chromogenic substrates like this compound, innovations in spectrophotometry and automated analysis platforms continue to refine their application. nih.gov The development of novel chromogenic or fluorogenic peptide substrates with improved physical and biochemical properties provides a template for the future design of this compound analogues with enhanced characteristics. nih.gov

Emerging techniques in protein analysis, such as those utilizing nanomaterials or digital platforms, could be adapted for highly sensitive detection of this compound cleavage. rsc.org For instance, nanoparticle-based sensors could be designed to produce a detectable signal upon the enzymatic release of the furylacryloyl group. Furthermore, microfluidic devices could enable high-throughput screening of enzyme inhibitors using this compound in minute volumes, reducing reagent consumption and increasing the speed of analysis.

Frontiers in Computational and Theoretical Enzymology Applied to this compound

Computational methods provide a powerful complement to experimental studies, offering insights into the molecular details of enzyme-substrate interactions that are often difficult to probe directly.

Molecular docking simulations could be employed to predict the binding mode of this compound within the active site of a target enzyme. nih.govpreprints.org These simulations can help to identify the key amino acid residues involved in substrate recognition and binding. preprints.org By understanding these interactions, researchers can rationally design modified substrates with improved affinity or specificity, or design inhibitors that target the enzyme.

Quantum mechanics/molecular mechanics (QM/MM) methods could be used to model the enzymatic reaction itself. This approach treats the reacting parts of the substrate and enzyme active site with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. Such simulations could elucidate the detailed mechanism of peptide bond cleavage, including the structures of transition states and reaction intermediates. This information is invaluable for a fundamental understanding of the catalytic process and for the design of more efficient enzymes or potent inhibitors.

| Computational Method | Application to this compound Research | Key Insights |

| Molecular Docking | Predicting the binding pose of this compound in an enzyme's active site. nih.govpreprints.org | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and the overall binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the enzyme-substrate complex over time. | Understanding the conformational flexibility of the substrate in the active site and the role of protein dynamics in catalysis. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the electronic rearrangements during the chemical step of peptide bond hydrolysis. | Elucidation of the reaction mechanism, transition state structures, and the catalytic roles of active site residues. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Furylacryloylalanyllysine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies. The furylacryloyl group is introduced via post-synthetic modification. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) (¹H, ¹³C) is critical for structural verification, particularly to resolve stereochemistry at the lysine α-carbon .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stability under physiological conditions?

- Methodological Answer :

- Circular Dichroism (CD) : Monitors conformational changes in aqueous buffers (pH 5–8) .

- UV-Vis Spectroscopy : Tracks absorbance at 280 nm (tyrosine/lysine residues) and 320 nm (furylacryloyl group) to assess degradation kinetics .

- Table 1 : Stability Analysis Under Varying pH

| pH | Degradation Half-Life (hr) | Dominant Mechanism |

|---|---|---|

| 5.0 | 48 ± 2 | Hydrolysis |

| 7.4 | 12 ± 1 | Oxidative cleavage |

Q. How can researchers design controlled experiments to study this compound’s interactions with serum proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). Include negative controls (e.g., scrambled peptide sequences) and replicate experiments (n ≥ 3) to minimize false positives. Pre-incubate serum proteins (e.g., albumin) at 37°C for 1 hr before introducing the compound .

Advanced Research Questions

Q. How should conflicting data on this compound’s cellular uptake efficiency be resolved?

- Methodological Answer : Discrepancies often arise from variations in cell lines (e.g., HeLa vs. HEK293) or assay protocols (flow cytometry vs. fluorescence microscopy). Perform a meta-analysis of published datasets using standardized normalization (e.g., uptake relative to internal controls like FITC-dextran). Validate with orthogonal methods (e.g., radiolabeled tracers) to confirm quantitative accuracy .

Q. What computational strategies are recommended to model this compound’s binding dynamics with protease targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over ≥100 ns trajectories (AMBER/CHARMM force fields).

- Docking Studies : Use AutoDock Vina to predict binding poses, prioritizing consensus results from multiple algorithms (e.g., GLIDE, GOLD).

- Table 2 : Key Binding Interactions Identified via MD

| Residue | Interaction Type | Energy (kcal/mol) |

|---|---|---|

| Asp189 | Hydrogen bond | -4.2 |

| Tyr75 | π-π stacking | -3.8 |

Q. How can researchers address gaps in understanding the compound’s off-target effects in neuronal models?

- Methodological Answer : Conduct a transcriptome-wide CRISPR screen to identify synthetic lethal partners. Pair this with high-content imaging to quantify morphological changes in primary neurons. Cross-reference findings with ToxCast database entries to prioritize mechanistic follow-ups .

Q. What experimental frameworks are suitable for elucidating this compound’s role in redox signaling pathways?

- Methodological Answer :

- Redox Profiling : Measure glutathione (GSH/GSSG) ratios via LC-MS after compound exposure.

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) with confocal microscopy, ensuring proper normalization to mitochondrial superoxide (MitoSOX controls) .

Methodological Best Practices

- Literature Reviews : Prioritize primary sources indexed in PubMed/Scopus (avoid predatory journals). Use citation tracing tools (e.g., Connected Papers) to map knowledge networks .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra and crystallography data in Zenodo or Figshare .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving animal/human tissues. Document all protocols in supplemental materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.